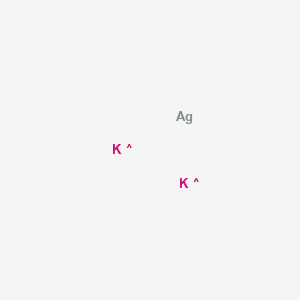
CID 71349518
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71349518” is a chemical entity registered in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 71349518” typically involves multi-step organic synthesis. The process begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step requires specific reagents, catalysts, and conditions (e.g., temperature, pressure, solvent).
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes to ensure high yield and purity. This often involves continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also be reduced using reducing agents, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: “CID 71349518” is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, “this compound” is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new medications.
Industry: In industrial applications, “this compound” is used in the production of polymers, coatings, and advanced materials. Its chemical properties make it suitable for enhancing the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of “CID 71349518” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecules and influencing cellular processes.
Comparison with Similar Compounds
CID 12345678: This compound shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
CID 87654321: Another related compound with comparable properties but distinct in its synthetic route and industrial uses.
Uniqueness: “CID 71349518” stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its versatility in various applications, from medicinal chemistry to industrial production, highlights its significance in scientific research and industry.
Properties
CAS No. |
183804-60-6 |
|---|---|
Molecular Formula |
AgK2 |
Molecular Weight |
186.065 g/mol |
InChI |
InChI=1S/Ag.2K |
InChI Key |
RNXKIDGISDSWBF-UHFFFAOYSA-N |
Canonical SMILES |
[K].[K].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















